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Abstract
Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, is a volatile, dark-red organometallic liquid that has

garnered significant interest due to its unique electronic structure and potential applications in

catalysis and as a precursor for cobalt-containing materials. This technical guide provides a

comprehensive overview of the electronic structure of Co(CO)₃NO, detailing its molecular

geometry, bonding, and spectroscopic properties. The document summarizes key quantitative

data, outlines detailed experimental protocols for its characterization, and provides visual

representations of its bonding and molecular orbital framework to facilitate a deeper

understanding for researchers in chemistry and drug development.

Introduction
Cobalt tricarbonyl nitrosyl is a pseudotetrahedral molecule with C₃ᵥ symmetry.[1] It is

isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)₄, and its electronic structure is a

classic example of synergic bonding in organometallic chemistry.[2] The interplay of σ-donation

from the carbonyl (CO) and nitrosyl (NO) ligands to the cobalt center and the π-back-donation

from the metal d-orbitals to the ligand π* orbitals dictates the molecule's stability, reactivity, and

spectroscopic signatures.[3][4] A thorough understanding of this electronic framework is crucial

for harnessing its chemical properties.
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Molecular Geometry
The geometry of cobalt tricarbonyl nitrosyl has been determined by gas-phase electron

diffraction, revealing a distorted tetrahedral arrangement of the ligands around the central

cobalt atom.[1] The three carbonyl groups are equivalent, and the nitrosyl group occupies a

unique position.

Table 1: Molecular Geometry of Co(CO)₃NO

Parameter Value

Co-N Bond Length 1.76 Å

Co-C Bond Length 1.83 Å

N-O Bond Length 1.10 Å

C-O Bond Length 1.14 Å

∠(N-Co-C) Angle 107°

∠(C-Co-C) Angle 111.5°

Data sourced from gas-phase electron diffraction studies.

Electronic Structure and Bonding
The bonding in Co(CO)₃NO is best described by molecular orbital theory, which incorporates

the concept of synergic bonding. This model involves two key interactions:

σ-Donation: The lone pair of electrons on the carbon atom of the CO ligands and the

nitrogen atom of the NO ligand are donated to empty d-orbitals on the cobalt atom, forming

σ-bonds.[3]

π-Back-donation: The filled d-orbitals of the cobalt atom overlap with the empty π*

antibonding orbitals of the CO and NO ligands, resulting in the back-donation of electron

density from the metal to the ligands.[4]
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This synergic interaction strengthens the metal-ligand bond and simultaneously weakens the

C-O and N-O bonds.[4] The nitrosyl ligand is considered a "non-innocent" ligand, meaning its

bonding can be described in different ways (e.g., as NO⁺, NO⁻, or a radical), which influences

the formal oxidation state of the cobalt. In Co(CO)₃NO, the linear Co-N-O arrangement and the

N-O stretching frequency suggest that the NO ligand is best formally described as NO⁺,

making cobalt's formal oxidation state -1.

Below is a diagram illustrating the synergic bonding mechanism in the Co-C and Co-N bonds.

Ligand (CO or NO) Cobalt

σ (HOMO) empty d-orbitalσ-donation

π* (LUMO) filled d-orbitalπ-back-donation

Click to download full resolution via product page

Synergic bonding in Co(CO)₃NO.

A qualitative molecular orbital diagram provides further insight into the electronic structure. The

diagram below shows the interaction between the frontier orbitals of the Co(CO)₃ fragment and

the NO ligand.
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Co(CO)₃ fragment orbitals

NO fragment orbitals

Co(CO)₃NO Molecular Orbitals
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Qualitative MO diagram for Co(CO)₃NO.

Spectroscopic Data
Spectroscopic techniques are invaluable for probing the electronic structure of Co(CO)₃NO.

Infrared and photoelectron spectroscopy, in particular, provide direct evidence for the nature of

the bonding.

Infrared Spectroscopy
The vibrational frequencies of the CO and NO ligands are sensitive to the extent of π-back-

donation. Increased back-donation into the π* orbitals weakens the C-O and N-O bonds,

resulting in a decrease in their stretching frequencies compared to the free ligands.

Table 2: Infrared Vibrational Frequencies of Co(CO)₃NO
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Vibrational Mode Frequency (cm⁻¹)

ν(CO) (A₁) 2108

ν(CO) (E) 2047

ν(NO) (A₁) 1822

Data from McDowell et al.[1]

Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides information about the energies of the molecular

orbitals. Both valence and core-level PES have been used to study Co(CO)₃NO. The ionization

energy for Co(CO)₃NO has been reported to be 8.33 eV.[5] Dissociative electron attachment

studies have also provided insights into the fragmentation of the molecule upon electron

interaction.[6]

Table 3: Selected Ionization and Dissociation Energies for Co(CO)₃NO

Process Energy (eV)

Ionization Energy 8.33

Dissociation of Co(CO)₃NO into Co(CO)₂NO +

CO
~0.65

Data from Engmann et al. and Postler et al.[5][6]

Experimental Protocols
The experimental characterization of Co(CO)₃NO requires careful handling due to its volatile

and air-sensitive nature.[7]

Synthesis of Cobalt Tricarbonyl Nitrosyl
A common laboratory synthesis involves the reaction of dicobalt octacarbonyl with nitric oxide.

[8]
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Workflow:

Dissolve Co₂(CO)₈ in an inert solvent (e.g., hexane) in a Schlenk flask under an inert atmosphere (N₂ or Ar).

Bubble nitric oxide (NO) gas through the solution.

Monitor the reaction by observing the color change to dark red.

Remove the solvent under reduced pressure to obtain the crude product.

Purify by vacuum distillation.

Click to download full resolution via product page

Synthesis workflow for Co(CO)₃NO.

Detailed Protocol:

Set up a Schlenk line with a supply of dry, oxygen-free nitrogen or argon.

In a Schlenk flask, dissolve dicobalt octacarbonyl (Co₂(CO)₈) in a suitable inert solvent such

as hexane.

Slowly bubble nitric oxide (NO) gas through the stirred solution. The reaction is typically

exothermic and may require cooling.

Continue the flow of NO until the reaction is complete, as indicated by a color change to a

deep red and the cessation of CO evolution.
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Once the reaction is complete, remove the solvent in vacuo to yield the crude cobalt
tricarbonyl nitrosyl.

The product can be purified by vacuum distillation. All manipulations should be carried out

under an inert atmosphere.

Infrared Spectroscopy of an Air-Sensitive Liquid
Protocol:

Use a gas-tight syringe to handle the liquid Co(CO)₃NO under an inert atmosphere (e.g., in a

glovebox or using Schlenk techniques).[9]

Inject the sample into a sealed liquid IR cell with windows transparent to infrared radiation

(e.g., NaCl or KBr plates).

Alternatively, a solution of the compound in an inert, IR-transparent solvent (e.g., hexane)

can be prepared and injected into the cell.

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty cell (or the cell filled with solvent) and subtract

it from the sample spectrum.

Photoelectron Spectroscopy
Protocol:

Introduce the volatile Co(CO)₃NO into the high-vacuum chamber of the photoelectron

spectrometer via a leak valve from a sample reservoir.

The sample is introduced into the gas phase for analysis.

Irradiate the gaseous sample with a monochromatic source of photons (e.g., He(I) for UPS

or Al Kα for XPS).

The kinetic energies of the emitted photoelectrons are measured by an electron energy

analyzer.
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The binding energies of the electrons are then calculated from the kinetic energy of the

photoelectrons and the energy of the incident photons.

Computational Chemistry Protocol
Density Functional Theory (DFT) is a common computational method for studying the

electronic structure of organometallic compounds.[10]

Protocol:

Geometry Optimization: Start with an initial guess for the molecular geometry of Co(CO)₃NO

and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis

set (e.g., a triple-ζ basis set for all atoms).[11]

Frequency Calculation: Perform a vibrational frequency calculation on the optimized

geometry to confirm that it is a true minimum on the potential energy surface (i.e., no

imaginary frequencies) and to obtain the theoretical vibrational frequencies for comparison

with experimental IR data.

Molecular Orbital Analysis: Analyze the resulting molecular orbitals to understand the

bonding interactions. This includes visualizing the orbitals and determining their energy

levels.

Further Analysis: More advanced calculations can be performed, such as Natural Bond

Orbital (NBO) analysis to quantify the σ-donation and π-back-donation, or Time-Dependent

DFT (TD-DFT) to predict electronic excitation energies.[11]

Conclusion
The electronic structure of cobalt tricarbonyl nitrosyl is a well-defined system that serves as

an excellent model for understanding the principles of bonding in transition metal carbonyl

nitrosyl complexes. The synergic interplay of ligand-to-metal σ-donation and metal-to-ligand π-

back-donation is clearly evidenced by its molecular geometry and spectroscopic properties.

The quantitative data and experimental protocols provided in this guide offer a solid foundation

for researchers and scientists to further explore the chemistry and potential applications of this

fascinating molecule. As with all air-sensitive and toxic compounds, appropriate safety

precautions are paramount when handling cobalt tricarbonyl nitrosyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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